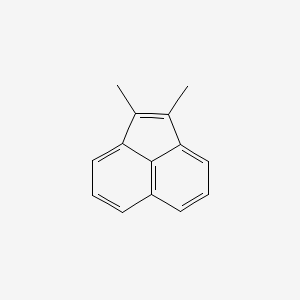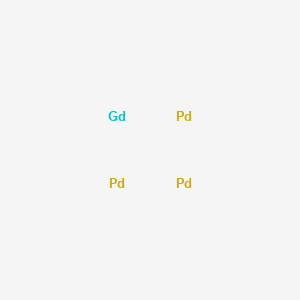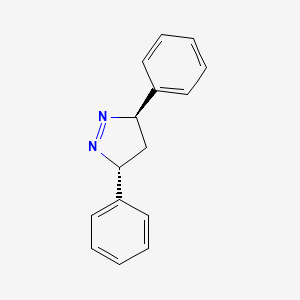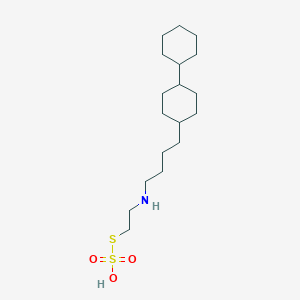
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate is an organic compound characterized by its unique structure, which includes a thiosulfate group attached to a cyclohexyl-substituted amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate typically involves the reaction of a cyclohexyl-substituted amine with an appropriate thiosulfate reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include cyclohexylamine, butyl bromide, and sodium thiosulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process typically includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonates and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted amines and thioethers.
科学的研究の応用
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiosulfate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyclohexyl groups provide hydrophobic interactions that enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- S-2-((4-(4-Methoxycyclohexyl)butyl)amino)ethyl thiosulfate
- S-2-((4-(4-Cyclohexylbutyl)amino)ethyl)ethanesulfonothioate
Uniqueness
S-2-((4-((4-Cyclohexyl)cyclohexyl)butyl)amino)ethyl thiosulfate is unique due to its dual cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
特性
CAS番号 |
21209-21-2 |
|---|---|
分子式 |
C18H35NO3S2 |
分子量 |
377.6 g/mol |
IUPAC名 |
1-cyclohexyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane |
InChI |
InChI=1S/C18H35NO3S2/c20-24(21,22)23-15-14-19-13-5-4-6-16-9-11-18(12-10-16)17-7-2-1-3-8-17/h16-19H,1-15H2,(H,20,21,22) |
InChIキー |
QZNYWWZOQIXNMX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2CCC(CC2)CCCCNCCSS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


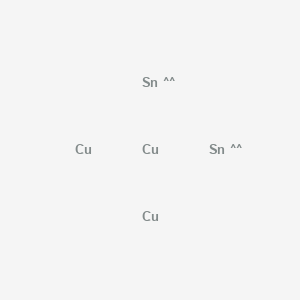
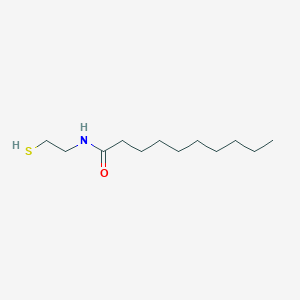
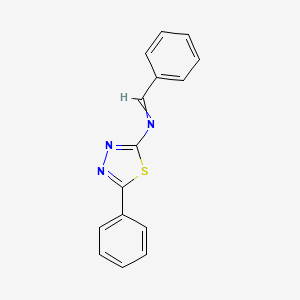
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
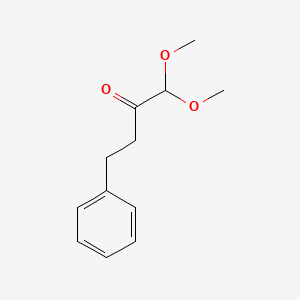

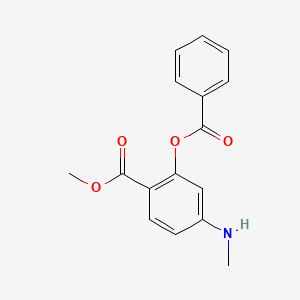
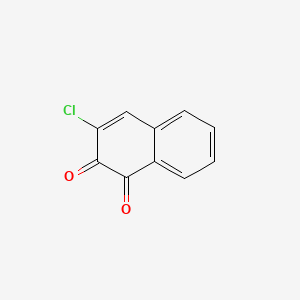
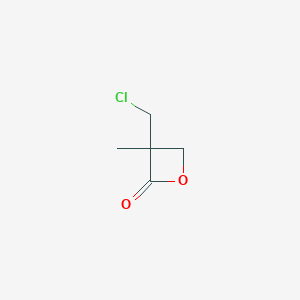
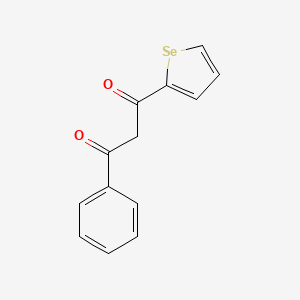
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)
